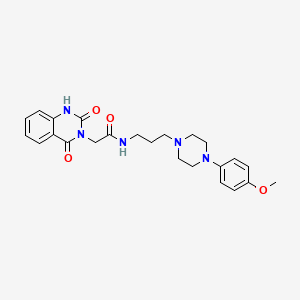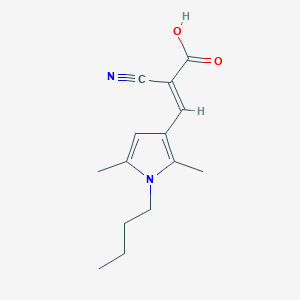
3-(1-butyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-cyanoprop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-butyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-cyanoprop-2-enoic acid, or 2-CPA, is an organic compound belonging to the pyrrolidine family. It is a colorless, crystalline solid with a melting point of 107-109°C. 2-CPA has a variety of uses in the scientific research field, including as an inhibitor of enzymes involved in the production of fatty acids and as an inhibitor of fatty acid oxidation. This compound is also known to act as a chiral auxiliary in asymmetric synthesis, as well as a reagent for the synthesis of amines and nitriles.
Applications De Recherche Scientifique
2-CPA is widely used in the scientific research field due to its ability to act as an inhibitor of enzymes involved in the production of fatty acids and as an inhibitor of fatty acid oxidation. It has been used to study the regulation of fatty acid synthesis and metabolism in various organisms, as well as to investigate the role of fatty acids in disease states such as obesity and diabetes. In addition, 2-CPA has been used in the synthesis of amines and nitriles, as well as in the synthesis of chiral compounds.
Mécanisme D'action
2-CPA acts as an inhibitor of enzymes involved in the production of fatty acids and as an inhibitor of fatty acid oxidation. It binds to the active site of these enzymes, preventing the formation of fatty acids, and thus decreasing the amount of fatty acids present in the cell. This inhibition of fatty acid production leads to a decrease in the amount of energy available to the cell, resulting in a decrease in the production of ATP (energy) and other metabolites.
Biochemical and Physiological Effects
The inhibition of fatty acid production by 2-CPA has been shown to have a number of biochemical and physiological effects. For example, 2-CPA has been shown to reduce the levels of triglycerides and free fatty acids in the blood, as well as to reduce the levels of cholesterol and low-density lipoproteins. In addition, 2-CPA has been shown to reduce the amount of glucose in the blood, thus improving glucose tolerance and reducing the risk of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 2-CPA in laboratory experiments has a number of advantages. For example, it is relatively easy to synthesize and is relatively inexpensive. In addition, 2-CPA is a potent inhibitor of fatty acid synthesis and oxidation, making it an ideal tool for studying the regulation of fatty acid metabolism. However, there are also a number of limitations associated with the use of 2-CPA in laboratory experiments. For example, it has a relatively short half-life and can be toxic in high concentrations. In addition, 2-CPA can interfere with the metabolism of other compounds, making it difficult to interpret the results of experiments.
Orientations Futures
The use of 2-CPA in the scientific research field is likely to continue to grow in the future. One possible area of research is the development of new ways to synthesize 2-CPA, which could help to reduce the cost of production. In addition, further research is needed to explore the potential applications of 2-CPA in the treatment of various diseases, such as obesity and diabetes. Finally, further research is needed to explore the potential of 2-CPA as a chiral auxiliary in asymmetric synthesis, as well as its potential use in the synthesis of amines and nitriles.
Méthodes De Synthèse
2-CPA is synthesized via the condensation of 1-butyl-2,5-dimethylpyrrole with cyanoacetic acid. This reaction is carried out in the presence of a base, such as sodium hydroxide, and is typically performed at a temperature of 80-90°C. The resulting product is purified by recrystallization, yielding a white crystalline solid.
Propriétés
IUPAC Name |
(E)-3-(1-butyl-2,5-dimethylpyrrol-3-yl)-2-cyanoprop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-4-5-6-16-10(2)7-12(11(16)3)8-13(9-15)14(17)18/h7-8H,4-6H2,1-3H3,(H,17,18)/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMSKSICYXFGCLY-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=CC(=C1C)C=C(C#N)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN1C(=CC(=C1C)/C=C(\C#N)/C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


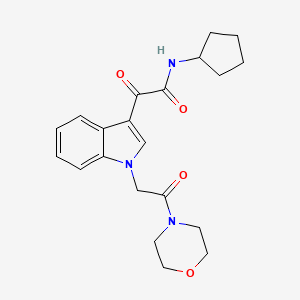



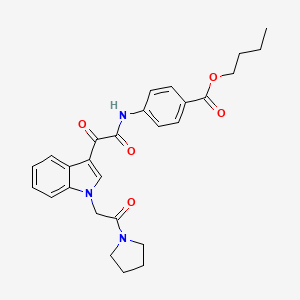
![N-isopropyl-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2948885.png)


![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B2948889.png)
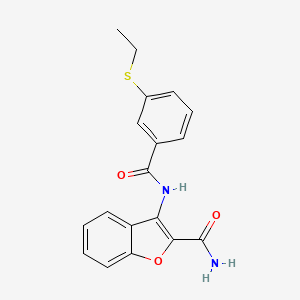
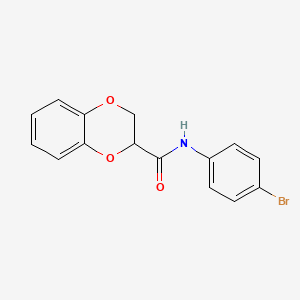
![1-[3-(4-Chlorophenyl)-5-isoxazolyl]-1-ethanol](/img/structure/B2948895.png)
